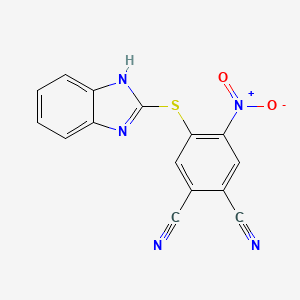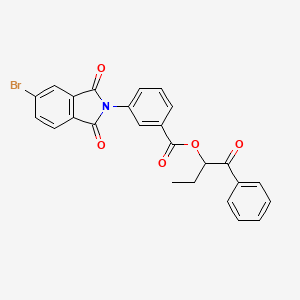![molecular formula C17H17N7O3S B10879246 N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B10879246.png)
N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide is a complex organic compound that features a combination of nitropyridine, phenyl, triazole, and acetamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the nitropyridine derivative, followed by the introduction of the aminoethyl group. The phenyl-1,2,4-triazole moiety is then attached through a sulfanyl linkage. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: The nitro group can be reduced to an amine, which can further participate in additional reactions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives
科学研究应用
N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitropyridine and triazole groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide shares similarities with other compounds containing nitropyridine, triazole, and acetamide groups.
- Examples include this compound derivatives with different substituents on the phenyl or triazole rings.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties.
- Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H17N7O3S |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
N-[2-[(5-nitropyridin-2-yl)amino]ethyl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N7O3S/c25-16(19-9-8-18-15-7-6-14(10-20-15)24(26)27)11-28-17-21-12-23(22-17)13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,18,20)(H,19,25) |
InChI 键 |
WVAOZCBBZAIFAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NCCNC3=NC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879170.png)
![Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate](/img/structure/B10879177.png)

![2-methyl-N'-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10879195.png)
![2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10879198.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10879203.png)
![(2Z)-2-(4-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10879204.png)

![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879216.png)
![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10879230.png)
![6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10879234.png)
![4-(1,3-benzodioxol-5-yl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10879240.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10879241.png)
![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B10879250.png)
